molecular formula C31H25N5O2S B10867895 2-(1,3-benzothiazol-2-yl)-1-benzyl-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

2-(1,3-benzothiazol-2-yl)-1-benzyl-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10867895
M. Wt: 531.6 g/mol
InChI Key: ALMTUFBQCIECSC-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-1-benzyl-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining benzothiazole, indole, and pyrazolo-pyridine moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-1-benzyl-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, such as 1,3-benzothiazole derivatives and indole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as a solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-1-benzyl-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-1-benzyl-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-1-benzyl-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . This binding modulates the activity of these receptors, leading to its anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-benzothiazol-2-yl hydrazones
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
  • 3-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones

Uniqueness

2-(1,3-benzothiazol-2-yl)-1-benzyl-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is unique due to its combination of benzothiazole, indole, and pyrazolo-pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C31H25N5O2S

Molecular Weight

531.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-benzyl-5-[2-(1H-indol-3-yl)ethyl]-4-methylpyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C31H25N5O2S/c1-20-29-26(17-28(37)34(20)16-15-22-18-32-24-12-6-5-11-23(22)24)35(19-21-9-3-2-4-10-21)36(30(29)38)31-33-25-13-7-8-14-27(25)39-31/h2-14,17-18,32H,15-16,19H2,1H3

InChI Key

ALMTUFBQCIECSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1CCC3=CNC4=CC=CC=C43)N(N(C2=O)C5=NC6=CC=CC=C6S5)CC7=CC=CC=C7

Origin of Product

United States

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